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Abstract

The COVID-19 pandemic spurred unprecedented research into antiviral therapeutics, leading
to the discovery of novel molecules capable of neutralizing SARS-CoV-2. This technical guide
details the discovery, synthesis, and characterization of the S1b3inL1 peptide, a potent
macrocyclic inhibitor of the SARS-CoV-2 spike protein.[1] Discovered through mRNA display,
this peptide exhibits broad neutralizing activity across multiple SARS-CoV-2 variants of concern
by binding to a highly conserved, cryptic epitope on the spike protein, distinct from the ACE2
receptor binding site.[1][2] This document provides a comprehensive overview of the
experimental data, detailed protocols for its synthesis and key characterization assays, and a
visualization of its mechanism of action, serving as a resource for researchers in virology and
drug development.

Discovery and Characterization of S1b3inL1

The S1b3inL1 peptide was identified from a library of over one trillion unique macrocyclic
peptides using the RaPID (Random non-standard Peptide Integrated Discovery) system.[1]
This mRNA display technology allows for the selection of peptides with high affinity and
specificity to a target protein, in this case, the SARS-CoV-2 spike protein.
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Binding Affinity and Neutralization Potency

S1b3inL1 demonstrated significant binding affinity to the SARS-CoV-2 spike protein and potent
neutralization of the virus. The key quantitative metrics for its activity are summarized in the

tables below.

Table 1: Binding Affinity of S1b3inL1 to SARS-CoV-2 Spike Protein

Parameter Value Method

Surface Plasmon Resonance

Dissociation Constant (Kd) ~50 nM
(SPR)
Table 2: In Vitro Neutralization of SARS-CoV-2 by S1b3inL1
Assay Type Virus Strain EC50
Pseudovirus Neutralization Wuhan-Hu-1 Sub-micromolar
Authentic Virus Neutralization Wuhan-Hu-1 5.2 uM

Table 3: Neutralization Activity of S1b3inL1 Against SARS-CoV-2 Variants of Concern (VOCs)

. . . Fold Change in EC50 (relative to Wuhan-
Pseudovirus Spike Variant

Hu-1)
Alpha (B.1.1.7) 15
Beta (B.1.351) 3.1
Delta (B.1.617.2) 2.1
Omicron (BA.1) 3.1
Omicron (BA.2) 2.1

Data compiled from Thijssen et al., PNAS, 2023.[1]
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Mechanism of Action: A Novel Binding Site

Structural and biophysical analyses revealed that S1b3inL1 inhibits SARS-CoV-2 entry through
a unique mechanism. Unlike many neutralizing antibodies that target the ACE2 receptor-
binding domain (RBD) and directly compete with ACE2 binding, S1b3inL1 binds to a cryptic
and highly conserved site.

Cryo-EM and HDX Footprinting

Cryo-electron microscopy (cryo-EM) and hydrogen-deuterium exchange (HDX) footprinting
were employed to elucidate the binding site of S1b3inL1 on the spike protein. These studies
revealed that the peptide binds to a pocket formed by the S1B domain, the N-terminal domain
(NTD), and the S2 subunit, away from the ACE2 interaction site. The binding of S1b3inL1 is
thought to stabilize the spike protein in a conformation that is incompatible with the
conformational changes required for membrane fusion, thereby inhibiting viral entry.

g
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Viral Entry Inhibition by S1b3inL1.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the
synthesis and characterization of the S1b3inL1 peptide.

Solid-Phase Peptide Synthesis (SPPS) of S1b3inL1

S1b3inL1 is a macrocyclic peptide that can be synthesized using standard Fmoc-based solid-
phase peptide synthesis protocols.
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Materials:

Fmoc-protected amino acids

e Rink Amide resin

e Coupling reagents (e.g., HBTU, HATU)

e Base (e.g., DIPEA)

o Deprotection solution (e.g., 20% piperidine in DMF)

o Cleavage cocktail (e.g., TFA/TIS/H20)

e Solvents (DMF, DCM, Acetonitrile)

e HPLC system for purification

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc
protecting group from the resin.

» Amino Acid Coupling: Activate the desired Fmoc-protected amino acid with a coupling
reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the
reaction to proceed for 2 hours.

e Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and
coupling step.

o Repeat: Repeat the deprotection and coupling steps for each amino acid in the S1b3inL1

seqguence.

o Cyclization: On-resin cyclization is achieved by deprotecting the N-terminal and C-terminal
protecting groups and inducing lactamization.
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o Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain
protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20) for 2-3
hours.

« Purification: Precipitate the crude peptide in cold ether, dissolve it in a suitable solvent (e.g.,
acetonitrile/water), and purify it by reverse-phase HPLC.

o Characterization: Confirm the identity and purity of the synthesized peptide using mass
spectrometry and analytical HPLC.
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Solid-Phase Peptide Synthesis Workflow.
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Pseudovirus Neutralization Assay

This assay is used to determine the ability of S1b3inL1 to inhibit the entry of SARS-CoV-2
pseudoviruses into host cells.

Materials:

HEK?293T cells

e VeroEb6 cells

» Lentiviral or VSV-based pseudoviruses expressing the SARS-CoV-2 spike protein and a
reporter gene (e.g., luciferase)

o Cell culture medium and supplements

e S1b3inL1 peptide at various concentrations

e Luminometer

Procedure:

Cell Seeding: Seed VeroE®6 cells in a 96-well plate and incubate overnight.

o Compound Dilution: Prepare serial dilutions of the S1b3inL1 peptide.

 Incubation: Incubate the pseudoviruses with the diluted S1b3inL1 peptide for 1 hour at 37°C.
« Infection: Add the virus-peptide mixture to the VeroE6 cells and incubate for 48-72 hours.

e Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity
using a luminometer.

o Data Analysis: Calculate the percentage of neutralization for each peptide concentration and
determine the EC50 value.

Cryo-Electron Microscopy (Cryo-EM)
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Cryo-EM is used to determine the three-dimensional structure of the S1b3inL1 peptide in

complex with the SARS-CoV-2 spike protein.

Procedure:

Complex Formation: Incubate the purified S1b3inL1 peptide with the purified, stabilized
SARS-CoV-2 spike protein to form the complex.

Grid Preparation: Apply the complex solution to a cryo-EM grid and plunge-freeze it in liquid
ethane.

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a
transmission electron microscope.

Image Processing: Process the images to reconstruct a three-dimensional map of the
complex.

Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map
and refine it to high resolution.

Hydrogen-Deuterium Exchange (HDX) Footprinting

HDX footprinting is a mass spectrometry-based technique used to map the binding interface

between S1b3inL1 and the spike protein.

Procedure:

Deuterium Labeling: Incubate the spike protein alone and the spike protein-S1b3inL1
complex in a deuterated buffer for various time points.

Quenching: Quench the exchange reaction by lowering the pH and temperature.

Digestion: Digest the protein into smaller peptides using an acid-stable protease (e.g.,
pepsin).

LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass
spectrometry to measure the amount of deuterium incorporated into each peptide.
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o Data Analysis: Compare the deuterium uptake of peptides from the spike protein alone and
the complex to identify regions with reduced exchange, indicating the binding site of
S1b3inL1.

Conclusion and Future Directions

The S1b3inL1 peptide represents a promising new class of antiviral candidates against SARS-
CoV-2. Its unique mechanism of action, targeting a conserved and cryptic site on the spike
protein, provides a basis for the development of broad-spectrum coronavirus inhibitors that are
less susceptible to viral escape mutations. Further research should focus on optimizing the
potency and pharmacokinetic properties of S1b3inL1 to advance it towards clinical
development. The detailed methodologies provided in this guide serve as a valuable resource
for researchers aiming to build upon this important discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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